3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrazine-2-carbonitrile is a complex heterocyclic compound It features multiple fused rings, including triazole, pyridazine, and pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrazine-2-carbonitrile involves several steps:
Formation of the Triazole Ring: The triazole ring can be synthesized from acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride.
Pyridazine Ring Formation: The pyridazine ring is typically formed through cyclization reactions involving hydrazine derivatives.
Assembly of the Octahydropyrrolo Ring: This step involves the cyclization of appropriate precursors under specific conditions.
Final Coupling: The final step involves coupling the triazole-pyridazine and octahydropyrrolo moieties with the pyrazine-2-carbonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and pyridazine rings.
Reduction: Reduction reactions can also occur, especially at the nitrile group to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the triazole and pyridazine rings.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrazine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as kinase inhibitors.
Materials Science: The compound can be used in the development of coordination polymers and organic light-emitting diodes (OLEDs).
Biological Research:
Mechanism of Action
The mechanism of action of 3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar applications in medicinal chemistry.
Pyridazine Derivatives: These compounds share the pyridazine ring and are used in drug development.
Pyrazine Derivatives: These compounds share the pyrazine ring and are used in materials science.
Properties
Molecular Formula |
C18H19N9 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C18H19N9/c1-2-15-22-23-16-3-4-17(24-27(15)16)25-8-12-10-26(11-13(12)9-25)18-14(7-19)20-5-6-21-18/h3-6,12-13H,2,8-11H2,1H3 |
InChI Key |
ACHPDQDJRRFJRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C5=NC=CN=C5C#N |
Origin of Product |
United States |
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